N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the pyridazinone ring and the methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting glyoxylic acid with appropriate acetophenones under reflux conditions in the presence of a suitable catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl isothiocyanate.
Coupling with 2-Phenylbutanamide: The final step involves coupling the pyridazinone derivative with 2-phenylbutanamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Pathways: It may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide can be compared with other pyridazinone derivatives:
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C23H25N3O3/c1-3-20(17-7-5-4-6-8-17)23(27)24-15-16-29-22-14-13-21(25-26-22)18-9-11-19(28-2)12-10-18/h4-14,20H,3,15-16H2,1-2H3,(H,24,27) |
InChI Key |
HAKIUOSQTCFSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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